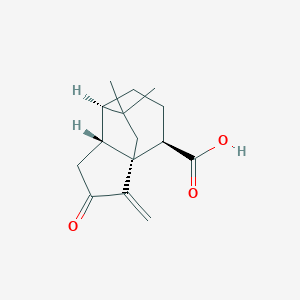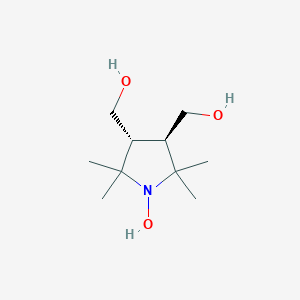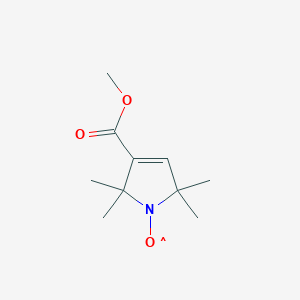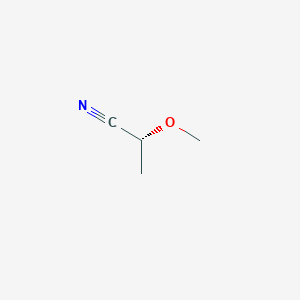
2-アミノ-4-クロロ-3-ニトロピリジン
概要
説明
2-Amino-4-chloro-3-nitropyridine (2ACNP) is an organic compound that is widely used in scientific research. It is a type of heterocyclic compound that belongs to the pyridine family. 2ACNP has a variety of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It has been used to prepare various derivatives that can be used for drug discovery and development. Additionally, it is also used for the synthesis of various other compounds, such as amino acids, peptides, and nucleosides.
科学的研究の応用
有機合成
“2-アミノ-4-クロロ-3-ニトロピリジン”は、有機合成において重要な原料および中間体として用いられる . これは、様々な複雑な有機化合物の形成において重要な役割を果たします。
医薬品
この化合物は、医薬的に活性な化合物の調製に関与している . これらの化合物は、様々な病気や状態の治療に用いることができます。
増殖性疾患の治療
特に、“2-アミノ-4-クロロ-3-ニトロピリジン”は、増殖性疾患の治療に用いることができる . これらは、体内の細胞が本来あるべきよりも多く成長し、分裂する状態です。
オーロラキナーゼとFLT3活性
この化合物は、オーロラキナーゼおよび/またはFLT3活性が関与する状態に関係している . オーロラキナーゼは、細胞分裂において重要な役割を果たす酵素であり、FLT3は血液細胞成分の形成である造血において機能する受容体型チロシンキナーゼです。
農薬
“2-アミノ-4-クロロ-3-ニトロピリジン”は、農薬の製造における中間体としても使用される . これらは、農薬、殺虫剤、殺菌剤などを含む、農業で使用される化学物質です。
染料
この化合物は、染料の製造に使用される . 染料は、繊維、紙、革、その他の材料に色をつけるために使用される物質です。
5-アミノ-アザオキシンドール誘導体の合成
この化学物質は、5-アミノ-アザオキシンドール誘導体の合成における中間体として作用することができる . これらの誘導体は、医薬品化学において様々な用途があります。
中枢神経系(CNS)活性化合物の製造
作用機序
Target of Action
2-Amino-4-chloro-3-nitropyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is involved in the preparation of pharmaceutically active compounds that can be used in the treatment of proliferative disorders, as well as other diseases or conditions in which aurora kinase and/or FLT3 activity is implicated .
Mode of Action
It is known to function as an intermediate in the synthesis of various compounds . For instance, it acts as an intermediate in the synthesis of 5-amino-azaoxindole derivatives , and 1-deaza-6-methylthiopurine ribonucleoside, which exhibits cytotoxicity .
Biochemical Pathways
For example, it may be involved in the preparation of compounds that inhibit aurora kinase and FLT3 activity, which play crucial roles in cell division and the development of blood cells .
Pharmacokinetics
It is soluble in dimethyl formamide, dimethyl sulfoxide, hot ethanol, ethyl acetate, and hot methanol , which suggests that it may have good bioavailability.
Result of Action
For example, it can be used to fabricate central nervous system (CNS) active compounds .
Action Environment
It is recommended to store this compound in a cool, dry place, and keep the container tightly closed . It is also incompatible with oxidizing agents .
生化学分析
Biochemical Properties
2-Amino-4-chloro-3-nitropyridine can act as an intermediate in the synthesis of various compounds. For instance, it can be used in the synthesis of 5-amino-azaoxindole derivatives . It may also be involved in the preparation of pharmaceutically active compounds that can be used in the treatment of proliferative disorders, as well as other diseases or conditions in which aurora kinase and/or FLT3 activity is implicated .
Cellular Effects
It has been demonstrated to function as an intermediate in the synthesis of 1-deaza-6-methylthiopurine ribonucleoside, which is known to exhibit cytotoxicity . This suggests that 2-Amino-4-chloro-3-nitropyridine may have potential impacts on cell function.
Molecular Mechanism
It is known that the nitro group in nitropyridines can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially influence its interactions with biomolecules and its overall mechanism of action.
Temporal Effects in Laboratory Settings
It is soluble in dimethyl formamide, dimethyl sulfoxide, hot ethanol, ethyl acetate, and hot methanol , which may influence its stability and degradation over time.
特性
IUPAC Name |
4-chloro-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRINUVNYFAWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990059 | |
| Record name | 4-Chloro-3-nitropyridin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6980-08-1 | |
| Record name | 4-Chloro-3-nitropyridin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)